N-(4-bromo-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as BMDP, is a research chemical that belongs to the cathinone class. It is a potent stimulant that has gained popularity among the research community due to its unique properties.
Mechanism of Action
N-(4-bromo-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide acts as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in increased alertness, focus, and energy levels. N-(4-bromo-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide also acts as a serotonin receptor agonist, leading to mood-enhancing effects.
Biochemical and physiological effects:
N-(4-bromo-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have significant effects on the central nervous system, leading to increased alertness, focus, and energy levels. It has also been shown to have mood-enhancing effects, leading to a reduction in symptoms of depression and anxiety. N-(4-bromo-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide has also been shown to have potential neuroprotective effects, leading to a reduction in neurodegeneration.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide has several advantages for lab experiments, including its potent effects on the central nervous system and its potential therapeutic applications. However, N-(4-bromo-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide also has several limitations, including its potential for abuse and its lack of long-term safety data.
Future Directions
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide, including further studies on its potential therapeutic applications, its long-term safety profile, and its potential for abuse. Additionally, research on the synthesis and purification of N-(4-bromo-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide could lead to improved yields and purity, making it more accessible for research purposes.
In conclusion, N-(4-bromo-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide is a potent research chemical that has gained popularity among the research community due to its unique properties. It has been extensively studied for its potential therapeutic applications and its effects on the central nervous system. However, further research is needed to fully understand its long-term safety profile and potential for abuse.
Synthesis Methods
N-(4-bromo-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide can be synthesized using various methods, including the reaction of 4-bromo-2-methylbenzoic acid with 3,4-dimethylphenol in the presence of acetic anhydride and sulfuric acid. The resulting product is then converted to N-(4-bromo-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide using a reaction with ethyl chloroacetate and sodium hydroxide. The purity and yield of N-(4-bromo-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide can be improved by recrystallization and purification techniques.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide has been extensively researched for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential as a treatment for depression, anxiety, and other mental health disorders. N-(4-bromo-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide has also been shown to have potential as a therapeutic agent for Parkinson's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-4-6-15(9-12(11)2)21-10-17(20)19-16-7-5-14(18)8-13(16)3/h4-9H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHIKTNYSVLBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Br)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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